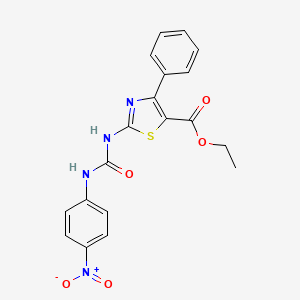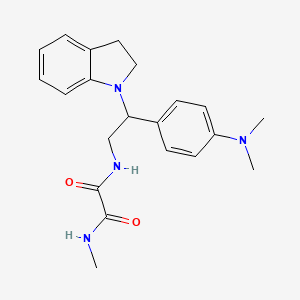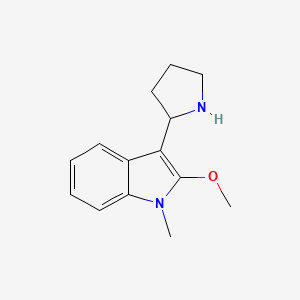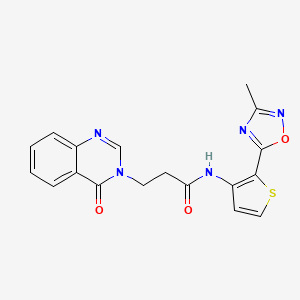
Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate" is a chemical entity that has been explored in various synthetic routes and characterized through different analyses. The interest in such compounds lies in their structural uniqueness and potential biological activities.
Synthesis Analysis
The synthesis of related urea derivatives involves the Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This method offers a racemization-free synthesis of ureas from carboxylic acids under mild conditions, demonstrating good yields and environmental friendliness due to recyclable byproducts (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds can be elucidated using single-crystal X-ray diffraction techniques. For example, the structure of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was determined, showing significant insights into the crystal packing facilitated by hydrogen bonds, which may be similar to the compound (Yeong et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of the compound could be inferred from related studies, such as the use of ethyl 2-chlorothiazole-5-carboxylate in photochemical reactions leading to various substituted products, which highlights the reactivity of the thiazole ring, a common feature in these compounds (Amati et al., 2010).
Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activities : A novel compound closely related in structure was synthesized and shown to possess high antitumor potency against human lung and hepatocellular carcinoma cell lines, indicating potential applications in cancer research and therapy (Gomha, Muhammad, & Edrees, 2017).
Carbonic Anhydrase-III Inhibitors : A study on compounds with a thiazole scaffold, similar to the compound , identified potent inhibitors of carbonic anhydrase-III, a target for managing conditions like glaucoma and epilepsy. This demonstrates the compound's potential utility in developing treatments for these diseases (Al-Jaidi et al., 2020).
Methodologies for Urea Synthesis : Research demonstrated the utility of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, leading to the synthesis of ureas from carboxylic acids, showcasing a methodological application in synthetic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Photophysical Properties and Sensitization
- Photophysical and Singlet Oxygen Activation Properties : Another closely related compound was explored for its photophysical properties and its ability to act as a singlet oxygen sensitizer, indicating its potential application in photodynamic therapy and as a photosensitizer (Amati et al., 2010).
Synthetic Applications and Modifications
- Synthetic Modifications for Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a compound with a similar structure, underwent modifications to enhance its antimicrobial properties, indicating the potential for chemical modifications to tailor bioactivity (Desai, Bhatt, & Joshi, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 2212093 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the biological activities of similar compounds , it can be inferred that this compound may have a broad range of effects at the molecular and cellular level.
properties
IUPAC Name |
ethyl 2-[(4-nitrophenyl)carbamoylamino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-28-17(24)16-15(12-6-4-3-5-7-12)21-19(29-16)22-18(25)20-13-8-10-14(11-9-13)23(26)27/h3-11H,2H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSAIAXJVUSCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4-nitrophenyl)ureido)-4-phenylthiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)
![3-(3-fluorophenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2481470.png)
![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)


![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2481476.png)

![(2-Bromo-5-fluoropyridin-4-yl)-(3-methoxy-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl)methanone](/img/structure/B2481480.png)




